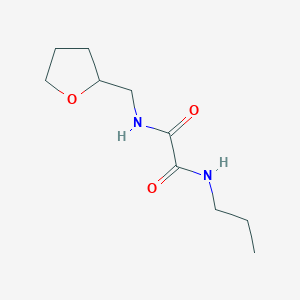![molecular formula C17H23F3N2O2 B3983309 N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3983309.png)
N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Vue d'ensemble
Description
N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as Teflubenzuron, is a chemical compound that belongs to the family of benzoylphenylureas. It is used as an insecticide in the agriculture industry to control pests like caterpillars, beetles, and other insects that damage crops.
Mécanisme D'action
Teflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. It interferes with the enzyme chitin synthase, which is responsible for the production of chitin. As a result, insects that come into contact with Teflubenzuron are unable to form a proper exoskeleton and die.
Biochemical and Physiological Effects:
Teflubenzuron has been shown to have low toxicity to mammals and birds. It is also relatively non-toxic to non-target insects like bees and butterflies. However, it has been shown to have some toxic effects on aquatic organisms like fish and crustaceans. Teflubenzuron can accumulate in the tissues of these organisms, leading to reduced growth and reproduction.
Avantages Et Limitations Des Expériences En Laboratoire
Teflubenzuron is a useful tool for studying the role of chitin in insect development and physiology. It can be used to investigate the effects of chitin synthesis inhibition on insect growth, development, and reproduction. However, it is important to note that Teflubenzuron is a potent insecticide and should be handled with care in the lab.
Orientations Futures
There are several potential future directions for research on Teflubenzuron. One area of interest is the development of new formulations that are more effective against target pests and less toxic to non-target organisms. Another area of research is the investigation of the mode of action of Teflubenzuron at the molecular level. This could lead to the development of new insecticides that target chitin synthesis more specifically. Finally, there is a need for more research on the environmental fate and toxicity of Teflubenzuron, particularly in aquatic ecosystems.
Applications De Recherche Scientifique
Teflubenzuron has been extensively studied for its insecticidal properties. It is used in the agriculture industry to control pests in crops like cotton, maize, and soybean. It has also been used to control pests in fish farms and shrimp ponds. Teflubenzuron has been shown to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Diptera.
Propriétés
IUPAC Name |
N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-3-5-7-12(4-2)11-21-15(23)16(24)22-14-9-6-8-13(10-14)17(18,19)20/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRBJFAPGONBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)

![ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)




